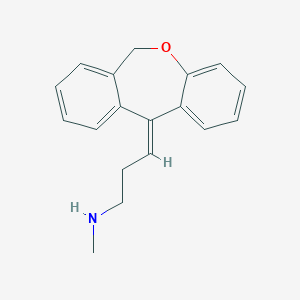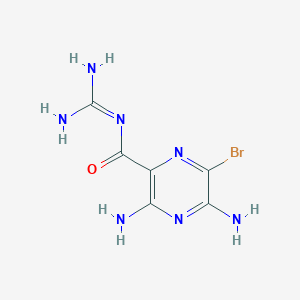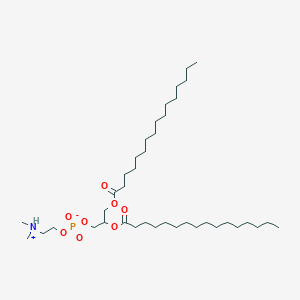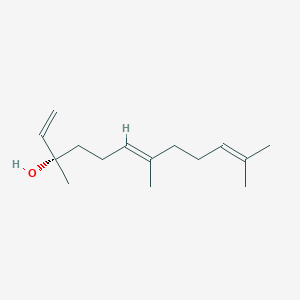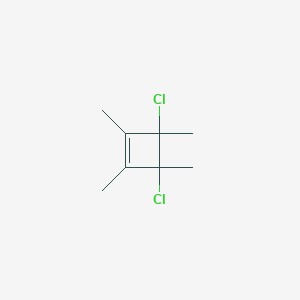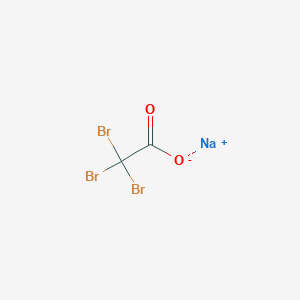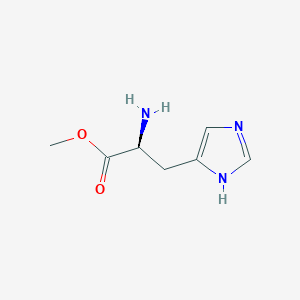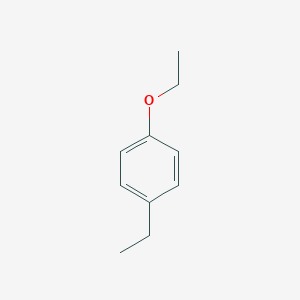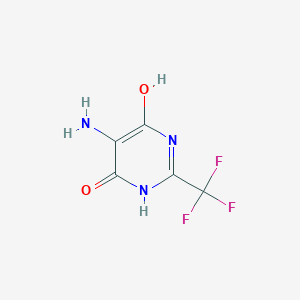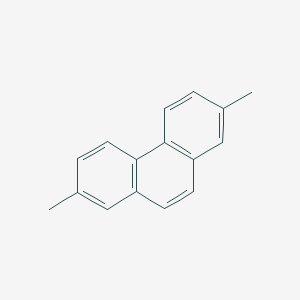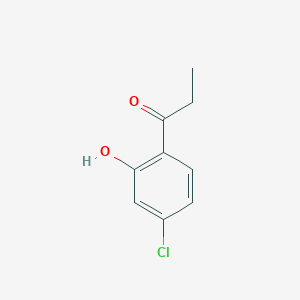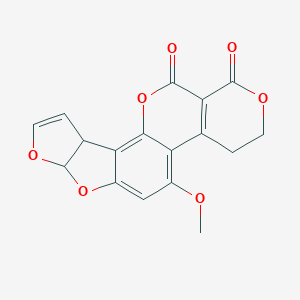
Sodium 3-aminobenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It appears as a white crystalline powder and is primarily used as an intermediate in the production of dyes and pharmaceuticals . This compound is known for its solubility in water and alcohols, making it versatile for various applications.
作用机制
Target of Action
Sodium 3-aminobenzenesulfonate, also known as metanilic acid sodium salt , is a type of sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are the primary targets of sulfonamides, including this compound .
Mode of Action
Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, preventing the incorporation of PABA into dihydropteroate, a precursor of folic acid . This inhibits the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Biochemical Pathways
The inhibition of folic acid synthesis by this compound affects the biochemical pathway of nucleotide synthesis. Folic acid is a crucial co-factor in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, this compound effectively halts the production of DNA in bacteria .
Pharmacokinetics
As a sulfonamide, it is expected to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of DNA synthesis by this compound leads to the cessation of bacterial growth and replication . This results in the bacteriostatic effect of the compound, effectively controlling the spread of bacterial infections .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs can influence its action through drug-drug interactions .
生化分析
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules in the process of dye production and pharmaceutical applications .
Cellular Effects
It is known to be toxic, and swallowing or absorption through the skin can cause severe poisoning
Molecular Mechanism
It is known to interact with various biomolecules during the production of azo dyes and pharmaceutical intermediates
Temporal Effects in Laboratory Settings
准备方法
Synthetic Routes and Reaction Conditions: Sodium 3-aminobenzenesulfonate is typically synthesized through the sulfonation of nitrobenzene followed by reduction. The process involves the following steps:
Sulfonation: Nitrobenzene is reacted with fuming sulfuric acid to produce 3-nitrobenzenesulfonic acid.
Neutralization: The resulting 3-nitrobenzenesulfonic acid is neutralized with sodium hydroxide to form sodium 3-nitrobenzenesulfonate.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions: Sodium 3-aminobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-nitrobenzenesulfonate.
Reduction: It can be further reduced to produce more complex amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron filings and hydrochloric acid are typically used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under controlled conditions.
Major Products:
Oxidation: 3-nitrobenzenesulfonate.
Reduction: Various amine derivatives.
Substitution: Substituted benzenesulfonates with different functional groups.
科学研究应用
Sodium 3-aminobenzenesulfonate has a wide range of applications in scientific research:
相似化合物的比较
Sodium 3-aminobenzenesulfonate can be compared with other similar compounds such as:
Sodium 4-aminobenzenesulfonate: Similar in structure but with the amino group in the para position, leading to different reactivity and applications.
Sodium 2-aminobenzenesulfonate: The ortho position of the amino group affects its chemical behavior and uses.
Sodium benzenesulfonate: Lacks the amino group, making it less reactive in certain types of chemical reactions.
Uniqueness: this compound is unique due to its specific positioning of the amino group, which influences its reactivity and suitability for various applications, particularly in dye synthesis and pharmaceuticals .
属性
CAS 编号 |
1126-34-7 |
|---|---|
分子式 |
C6H7NNaO3S |
分子量 |
196.18 g/mol |
IUPAC 名称 |
sodium;3-aminobenzenesulfonate |
InChI |
InChI=1S/C6H7NO3S.Na/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10); |
InChI 键 |
FWKVAEVXCJQSGA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])N.[Na+] |
手性 SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])N.[Na+] |
规范 SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)N.[Na] |
Key on ui other cas no. |
1126-34-7 |
相关CAS编号 |
121-47-1 (Parent) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


